

M3541: A Selective ATM Kinase Inhibitor for Potentiating DNA Damaging Therapies

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Compound of Interest		
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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **M3541**, a potent and selective small-molecule inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. **M3541** was investigated for its potential to enhance the efficacy of DNA double-strand break (DSB) inducing cancer therapies, such as radiotherapy and certain chemotherapies. This document summarizes key preclinical and clinical findings, presents detailed experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Concepts: The Role of ATM in DNA Damage Response

Ataxia telangiectasia mutated (ATM) is a primary sensor and activator of the cellular response to DNA double-strand breaks (DSBs), which are highly cytotoxic lesions.[1][2] Upon induction of DSBs by agents like ionizing radiation (IR) or topoisomerase inhibitors, ATM is activated and orchestrates a complex signaling network to initiate cell cycle arrest, DNA repair, or apoptosis. [1][2] By inhibiting ATM, M3541 is designed to abrogate these critical cellular repair and survival mechanisms, thereby sensitizing cancer cells to the cytotoxic effects of DNA-damaging agents.

M3541: Potency and Selectivity

M3541 has demonstrated high potency and selectivity for ATM kinase in preclinical studies. In vitro kinase assays revealed that **M3541** inhibits ATM activity at sub-nanomolar concentrations.



[3]

Table 1: In Vitro Potency and Selectivity of M3541

Kinase	IC50 (nM)	Notes
ATM	< 1	Highly potent inhibition.[4]
ATM	0.25	Cell-free assay.[5]
ATR	> 100	High selectivity against the related kinase ATR.[4]
DNA-PK	> 100	High selectivity against the related kinase DNA-PK.[4]
PI3K isoforms	> 100	Negligible inhibition of PI3K isoforms.[4]
mTOR	> 100	Negligible inhibition of mTOR. [4]

IC50 values represent the concentration of **M3541** required to inhibit 50% of the kinase activity.

Preclinical investigations have shown that **M3541** is highly selective, with an IC50 of >100 nM for 99.3% of 292 other human kinases investigated.[4]

Preclinical Efficacy of M3541

In preclinical models, **M3541** has been shown to effectively inhibit ATM signaling and enhance the anti-tumor activity of DNA-damaging agents.

Cellular Effects of M3541

- Inhibition of DSB Repair: M3541 suppresses the repair of ionizing radiation-induced DSBs.
 [3]
- Disruption of Cell Cycle: The persistence of unrepaired DSBs leads to disruption of cell-cycle progression.[3]



- Induction of Cell Death: M3541 treatment in combination with IR results in aberrant mitotic division, polyploidy, and ultimately, cancer cell death.[3]
- Sensitization to Radiotherapy and Chemotherapy: The inhibitor has been shown to sensitize multiple tumor cell lines to ionizing radiation and topoisomerase inhibitors in vitro.[1]

In Vivo Antitumor Activity

Oral administration of **M3541** in nude mice bearing human tumor xenografts, in conjunction with a clinically relevant radiation regimen, resulted in a significant enhancement of antitumor activity, including complete tumor regression.[1][6] This effect was attributed to the inhibition of ATM kinase activity and modulation of its downstream targets in the xenograft tissues.[1]

Clinical Development and Outcomes

A Phase I clinical trial (NCT03225105) was initiated to evaluate the safety, pharmacokinetics, and antitumor activity of **M3541** in combination with palliative radiotherapy in patients with solid tumors.[4][7][8][9]

Table 2: Summary of M3541 Phase I Clinical Trial



Parameter	Finding
Dosing	Escalating doses from 50–300 mg administered on radiotherapy fraction days.[4][7][8][9]
Tolerability	Doses up to 300 mg/fraction day were generally well tolerated.[4][7][8][9]
Dose-Limiting Toxicities	One patient in the 200 mg group experienced urinary tract infection and febrile neutropenia.[4] [6][7][8]
Adverse Events	All patients reported at least one treatment- emergent adverse event, but none led to treatment discontinuation. No grade ≥ 4 TEAEs were reported.[4][6][7][8]
Clinical Response	Three out of fifteen patients (20.0%) had a confirmed complete or partial response.[4][6][7] [9]
Pharmacokinetics	Total plasma levels of M3541 did not increase with dose, indicating a non-optimal pharmacokinetic profile.[4][6][7][9]
Study Outcome	The study was terminated early due to the absence of a dose-response relationship and the non-optimal PK profile. Further clinical development of M3541 was not pursued.[4][6][7][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the evaluation of **M3541**.

In Vitro Kinase Inhibition Assay

Objective: To determine the potency and selectivity of M3541 against ATM and other kinases.



Methodology:

- Recombinant human ATM kinase is incubated with a specific substrate peptide and ATP.
- M3541 is added at varying concentrations to determine its inhibitory effect.
- The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
- The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
- IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
- For selectivity profiling, the same assay is performed with a panel of other kinases.[4]

Western Blotting for ATM Signaling

Objective: To assess the effect of **M3541** on the phosphorylation of ATM and its downstream targets.

Methodology:

- Cancer cell lines (e.g., A549) are cultured to a suitable confluency.
- Cells are pre-treated with varying concentrations of M3541 for 1 hour.
- DNA damage is induced by exposing the cells to ionizing radiation (e.g., 5 Gy).[3]
- After a specified time (e.g., 1 or 6 hours), whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.[3]
- Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
- Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.



- The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated ATM (p-ATM), total ATM, and phosphorylated downstream targets such as p-KAP1, p-CHK2, and p-p53.[10]
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for yH2AX Foci

Objective: To visualize and quantify DNA double-strand breaks.

Methodology:

- A549 cells are seeded on coverslips and allowed to attach.
- Cells are treated with M3541 (e.g., 1 µmol/L) prior to exposure to ionizing radiation (5 Gy).[3]
- At a specified time point post-irradiation (e.g., 24 hours), the cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.[3]
- The cells are then incubated with a primary antibody against yH2AX, a marker for DSBs.
- After washing, a fluorescently labeled secondary antibody is applied.
- The cell nuclei are counterstained with DAPI.
- The coverslips are mounted on microscope slides, and the yH2AX foci are visualized and quantified using a fluorescence microscope.[3]

P-CHK2 (Thr68) ELISA

Objective: To quantify the inhibition of ATM signaling in a panel of cancer cell lines.

Methodology:

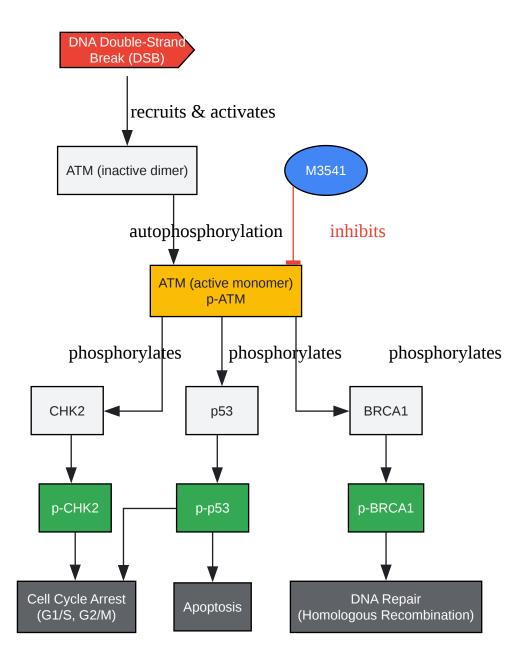


- A panel of ATM wild-type and mutant cancer cell lines are treated with increasing concentrations of M3541.
- DNA damage is induced using a radiomimetic agent such as bleomycin (e.g., 10 μ mol/L) for 3-6 hours.[10]
- · Whole-cell lysates are prepared.
- The levels of phosphorylated CHK2 (p-CHK2) at threonine 68 are measured using a sandwich ELISA kit.
- IC50 values for the inhibition of p-CHK2 are calculated for each cell line.[10]

Visualizations

ATM Signaling Pathway in Response to DNA Double-Strand Breaks



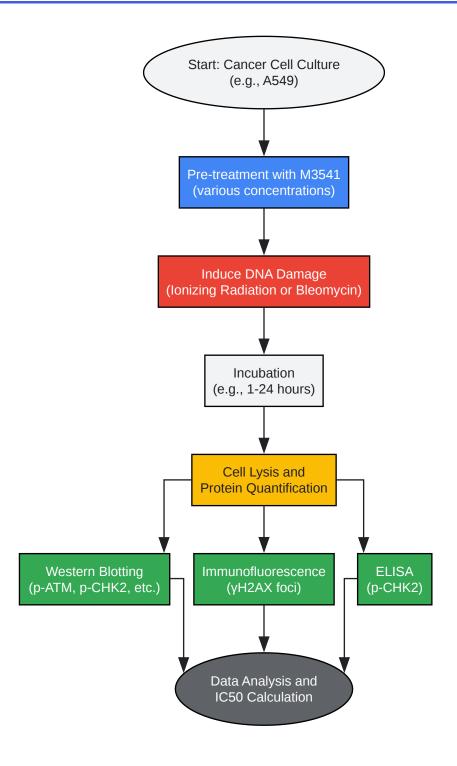


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Caption: ATM signaling cascade initiated by DNA double-strand breaks.

Experimental Workflow for Evaluating M3541's Effect on ATM Signaling



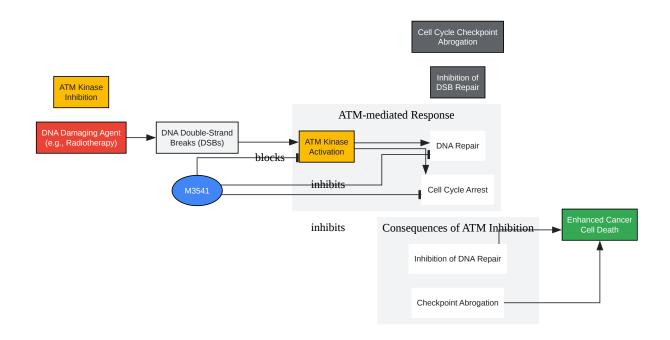


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Caption: Workflow for assessing M3541's impact on ATM signaling.

Logical Relationship of M3541's Mechanism of Action





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Caption: M3541's mechanism for enhancing cancer cell death.

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